Ethambutol Hydrochloride

Description

TB can be an opportunistic infection (OI) of HIV.

This compound is the hydrochloride salt form of ethambutol, an ethylenediamine derivative with antibacterial activity, specifically effective against mycobacteria. Although the exact mechanism of action of this compound is unknown, this compound inhibits the transfer of mycolic acids into the cell wall of bacteria, which impedes bacterial cell growth. This agent may also interfere with RNA synthesis or inhibit other cell metabolism, thereby preventing cell multiplication and causing cell death.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1967 and is indicated for tuberculosis and pulmonary tuberculosis and has 2 investigational indications.

See also: Ethambutol (has active moiety).

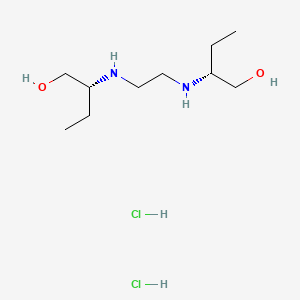

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAHHJJRFHRVPV-BZDVOYDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCCNC(CC)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NCCN[C@@H](CC)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045345 | |

| Record name | Ethambutol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-11-7, 22196-75-4 | |

| Record name | Ethambutol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Ethambutol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022196754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethambutol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(R*,R*)]-2,2'-(ethylenediimino)dibutan-1-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHAMBUTOL DIHYDROCHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNG307DJ5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHAMBUTOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE4VW5FO07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Stereochemical Dichotomy of Ethambutol: A Technical Guide to its Enantioselective Antitubercular Activity and Non-Stereoselective Toxicity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethambutol, a cornerstone of first-line antituberculosis therapy, presents a compelling case study in the profound impact of stereochemistry on pharmacological activity. This technical guide provides an in-depth exploration of the chirality of ethambutol and the divergent biological activities of its stereoisomers. We will dissect the stereoselective mechanism of action responsible for the potent antitubercular effects of the (S,S)-enantiomer, and contrast it with the non-stereoselective toxicity, primarily optic neuritis, associated with all its isomers. This document furnishes detailed experimental methodologies, quantitative data on biological activity, and visual representations of key pathways to serve as a comprehensive resource for researchers in tuberculosis drug development and chiral pharmacology.

Introduction: The Chiral Nature of Ethambutol

Ethambutol possesses two chiral centers, giving rise to three stereoisomers: a pair of enantiomers, (S,S)-(+)-ethambutol and (R,R)-(-)-ethambutol, and an achiral meso-form, (R,S)-ethambutol.[1] The spatial arrangement of the ethyl and hydroxymethyl groups at these chiral centers dictates the molecule's interaction with its biological targets, leading to a stark differentiation in therapeutic efficacy and a concerning similarity in toxicological profile. The clinically utilized form of ethambutol is the pure (S,S)-enantiomer, a decision driven by its superior antitubercular activity.[1]

Antitubercular Activity: A Stereoselective Phenomenon

The antitubercular activity of ethambutol is almost exclusively attributed to the (S,S)-enantiomer.[1] This stereoselectivity is a direct consequence of the specific interactions between the drug molecule and its enzymatic targets within the Mycobacterium tuberculosis cell wall biosynthetic pathway.

Mechanism of Action

(S,S)-Ethambutol exerts its bacteriostatic effect by inhibiting arabinosyl transferases, specifically the EmbA, EmbB, and EmbC enzymes.[2][3] These enzymes are crucial for the polymerization of D-arabinofuranose into arabinan, a key component of both arabinogalactan and lipoarabinomannan, which are essential structural elements of the mycobacterial cell wall. The inhibition of these enzymes disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, compromising the integrity of the cell wall and rendering the bacterium susceptible to other drugs and host immune responses.

Quantitative Analysis of Antitubercular Activity

The profound difference in the antitubercular potency of the ethambutol stereoisomers is evident in their Minimum Inhibitory Concentration (MIC) values. While specific MIC values for the (R,R) and meso isomers are not widely reported due to their significantly lower activity, the relative potency has been established.

| Stereoisomer | Relative Potency vs. (S,S)-Ethambutol | MIC against M. tuberculosis H37Rv (µg/mL) |

| (S,S)-(+)-Ethambutol | 1 (Reference) | 1-5 |

| (R,R)-(-)-Ethambutol | ~1/500th | >100 |

| meso-Ethambutol | ~1/12th | >20 |

Table 1: Comparative Antitubercular Activity of Ethambutol Stereoisomers. The MIC values for (S,S)-Ethambutol are commonly reported in the range of 1-5 µg/mL against susceptible strains of M. tuberculosis. The potencies of the (R,R) and meso isomers are presented relative to the (S,S) enantiomer, as specific MIC values are often above testable concentrations.

Caption: Stereoselective Inhibition of Mycobacterial Cell Wall Synthesis by Ethambutol Enantiomers.

Ocular Toxicity: A Non-Stereoselective Side Effect

The primary dose-limiting toxicity of ethambutol is optic neuritis, a serious condition that can lead to blurred vision, color blindness, and in severe cases, irreversible vision loss. Troublingly, this adverse effect is not stereoselective; all three isomers of ethambutol are considered equipotent in causing optic neuropathy.

Proposed Mechanism of Optic Neuritis

The precise mechanism of ethambutol-induced optic neuritis is not fully elucidated, but the leading hypothesis centers on mitochondrial dysfunction within the retinal ganglion cells. Ethambutol and its metabolites are known to be chelating agents for divalent cations, particularly zinc and copper. These metal ions are essential cofactors for critical mitochondrial enzymes, including cytochrome c oxidase (complex IV) and superoxide dismutase. By sequestering these ions, ethambutol disrupts the mitochondrial respiratory chain and antioxidant defenses, leading to oxidative stress, ATP depletion, and ultimately, apoptosis of retinal ganglion cells.

References

The Discovery and Synthesis of Ethambutol: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethambutol, a cornerstone of modern combination therapy for tuberculosis, was discovered in 1961 at the Lederle Laboratories of American Cyanamid.[1][2] This discovery was the result of a systematic and random screening of synthetic compounds for antitubercular activity. A key finding in its early development was the pronounced stereospecificity of its biological action, with the dextrorotatory (+)-(S,S)-enantiomer exhibiting potent activity against Mycobacterium tuberculosis. This guide provides a detailed technical overview of the history of ethambutol's discovery and chemical synthesis, including experimental protocols from seminal studies, quantitative data on its activity, and visualizations of the discovery and synthesis workflows.

Discovery of Ethambutol

The discovery of ethambutol emerged from a broad-based synthetic and screening program at Lederle Laboratories aimed at identifying new antitubercular agents.[2] The compound, chemically known as 2,2'-(ethylenediimino)-di-1-butanol, was identified through its activity against Mycobacterium tuberculosis in both in vitro and in vivo assays.

Initial Screening and Discovery

While the precise details of the initial random screening are not extensively documented in readily available literature, the general approach of the era involved testing a large number of newly synthesized chemical compounds for their ability to inhibit the growth of M. tuberculosis. This was a common and successful strategy in the mid-20th century for discovering new antimicrobial agents.

Stereospecificity of Antitubercular Activity

A pivotal moment in the early research on ethambutol was the discovery of its remarkable stereospecific activity. The molecule has two chiral centers, leading to three possible stereoisomers: a dextrorotatory ((+)-(S,S)) enantiomer, a levorotatory ((-)-(R,R)) enantiomer, and an inactive meso form. Early investigations by Thomas and colleagues in 1961 demonstrated that the antitubercular activity resided almost exclusively in the dextro-(S,S) isomer.[1]

Table 1: Comparative Antitubercular Activity of Ethambutol Stereoisomers

| Stereoisomer | Relative Potency |

| (+)-(S,S)-Ethambutol | ~500x more potent than (-)-(R,R)-Ethambutol |

| (+)-(S,S)-Ethambutol | ~12x more potent than meso-Ethambutol |

| (-)-(R,R)-Ethambutol | Essentially inactive |

Source: Based on data from early studies on ethambutol's stereospecificity.[1]

This high degree of stereoselectivity strongly suggested a specific interaction with a macromolecular target within the mycobacterium, a hypothesis that was later confirmed.

Early In Vivo and In Vitro Studies

Following its initial discovery, ethambutol was promptly evaluated in animal models of tuberculosis. These studies confirmed its efficacy and paved the way for clinical investigations. Early in vitro studies by Forbes, Kuck, and Peets in 1962 began to probe its mechanism of action. Their work with Mycobacterium smegmatis showed that ethambutol arrested cell multiplication and that its inhibitory effect was not immediate, suggesting an interference with metabolic processes required for growth. These initial studies also noted that ethambutol was rapidly taken up by both replicating and non-replicating mycobacteria but was only active against actively dividing bacilli. The early hypotheses pointed towards an impairment of glycerol and RNA synthesis.

Chemical Synthesis of Ethambutol

The original and most common synthesis of ethambutol involves the reaction of the chirally pure (+)-2-amino-1-butanol with a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane.

Original Synthesis Method by Wilkinson and Coworkers

The seminal work on the synthesis of ethambutol was reported by Wilkinson and his team at Lederle Laboratories. The key step is the N-alkylation of two molecules of (+)-2-amino-1-butanol with a 1,2-dihaloethane.

Experimental Protocol: Synthesis of (+)-(S,S)-Ethambutol

-

Reactants: (+)-2-Amino-1-butanol and 1,2-dichloroethane.

-

Reaction Conditions: The reaction is typically carried out by heating the two reactants together. The specific temperature and reaction time can vary, but a common approach involves refluxing the mixture.

-

Stoichiometry: A molar excess of the aminobutanol derivative is often used to drive the reaction to completion and minimize the formation of undesired byproducts.

-

Purification: After the reaction, the resulting ethambutol is isolated and purified. This can be achieved through crystallization of its dihydrochloride salt, which is the common pharmaceutical form.

Alternative Synthetic Routes

Over the years, several alternative synthetic strategies for ethambutol have been developed, often focusing on more efficient or stereoselective methods. Some of these approaches include:

-

Synthesis from Nitropropane: This method involves the oxymethylation of nitropropane with formaldehyde, followed by reduction of the nitro group to an amine to form racemic 2-amino-1-butanol. The racemate is then resolved using a chiral acid, such as L-(+)-tartaric acid, to isolate the desired (S)-enantiomer, which is then reacted with 1,2-dichloroethane.

-

Synthesis from 1-Butene: Another route starts with the reaction of 1-butene and acetonitrile in the presence of chlorine, which, after a series of steps including hydrolysis, yields racemic 2-amino-1-butanol. This is then resolved and converted to ethambutol.

-

Asymmetric Synthesis: More modern approaches have focused on the asymmetric synthesis of the key intermediate, (S)-2-amino-1-butanol, to avoid the need for resolution of a racemic mixture.

Mechanism of Action

While early studies pointed to interference with RNA and glycerol metabolism, the precise mechanism of action of ethambutol was later elucidated. It is now known to be a specific inhibitor of the mycobacterial arabinosyltransferases. These enzymes are crucial for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. By inhibiting these enzymes, ethambutol disrupts the formation of the cell wall, leading to increased permeability and ultimately inhibiting bacterial growth.

Visualizations

Ethambutol Discovery Workflow

Caption: Workflow of the discovery and early development of ethambutol.

General Synthesis Pathway of Ethambutol

References

The Molecular Basis of Ethambutol's Bacteriostatic Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethambutol is a cornerstone first-line bacteriostatic agent in the combination therapy of tuberculosis and other mycobacterial infections. Its efficacy lies in the specific disruption of the mycobacterial cell wall synthesis, a complex and unique structure essential for the bacterium's survival. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning ethambutol's action, from its primary cellular targets to the resultant physiological consequences for the bacterium. We delve into the quantitative aspects of its inhibitory effects, detail key experimental protocols for its study, and provide visual representations of the critical pathways and experimental workflows.

Introduction: The Mycobacterial Cell Wall as a Drug Target

The cell wall of Mycobacterium tuberculosis and other mycobacteria is a formidable and intricate barrier, unlike that of most other bacteria.[1] It is characterized by a high lipid content, which confers resistance to many common antibiotics and contributes to the pathogen's persistence.[1] A key component of this wall is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. This macromolecular structure consists of a peptidoglycan layer covalently linked to a highly branched polysaccharide, arabinogalactan, which is in turn esterified with long-chain mycolic acids.[2][][4] The integrity of this complex is paramount for the bacterium's viability, making the biosynthetic pathways of its components attractive targets for antimicrobial agents. Ethambutol exploits a vulnerability in the synthesis of the arabinan domains of both arabinogalactan and lipoarabinomannan.

Mechanism of Action: Inhibition of Arabinosyltransferases

Ethambutol's primary mechanism of action is the inhibition of arabinosyltransferases, a family of enzymes crucial for the polymerization of D-arabinofuranose residues into the arabinan components of arabinogalactan and lipoarabinomannan (LAM). This inhibitory action disrupts the formation of the mycobacterial cell wall, leading to increased permeability and a bacteriostatic effect, meaning it inhibits bacterial growth rather than directly killing the bacteria.

The key targets of ethambutol are the products of the embCAB operon: EmbA, EmbB, and EmbC. These are membrane-embedded enzymes that catalyze the transfer of arabinose from the donor decaprenyl-phospho-arabinose (DPA) to the growing arabinan chains.

-

EmbA and EmbB are primarily involved in the synthesis of the arabinan portion of arabinogalactan.

-

EmbC is essential for the synthesis of the arabinan core of lipoarabinomannan (LAM), a key lipopolysaccharide involved in host-pathogen interactions.

Recent structural studies using cryo-electron microscopy and X-ray crystallography have revealed that ethambutol binds to a site within EmbB and EmbC that overlaps with the binding sites for both the arabinosyl donor and acceptor substrates. This competitive inhibition effectively halts the elongation of the arabinan chains.

The Arabinogalactan Biosynthesis Pathway and Ethambutol's Point of Intervention

The synthesis of arabinogalactan is a multi-step process that begins in the cytoplasm and is completed in the periplasm. The following diagram illustrates the key stages of this pathway and highlights where ethambutol exerts its inhibitory effect.

Caption: Arabinogalactan biosynthesis pathway and the inhibitory action of ethambutol.

Consequences of Arabinosyltransferase Inhibition

The inhibition of arabinan synthesis has several downstream consequences for the mycobacterial cell:

-

Disruption of the mAGP Complex: The lack of arabinan chains prevents the attachment of mycolic acids, leading to a defective mAGP complex. This compromises the structural integrity and impermeability of the cell wall.

-

Increased Cell Wall Permeability: The compromised cell wall becomes more permeable to other substances, including other antibiotics. This is the basis for the synergistic effect observed when ethambutol is used in combination with other anti-tuberculosis drugs like rifampicin and erythromycin.

-

Bacteriostasis: While the disruption of the cell wall is significant, it does not typically lead to immediate cell lysis. Instead, it halts the growth and replication of the bacteria, resulting in a bacteriostatic effect. Studies have shown that ethambutol specifically blocks the apical cell wall synthesis required for cell elongation, while cell division may still occur to some extent.

Molecular Basis of Ethambutol Resistance

Resistance to ethambutol is primarily associated with mutations in the embB gene. These mutations often occur in a specific region of the gene known as the ethambutol resistance-determining region (ERDR). The most frequently observed mutations are at codon 306, where methionine is replaced by isoleucine, leucine, or valine. These amino acid substitutions are believed to alter the binding affinity of ethambutol to the EmbB protein, thereby reducing the drug's inhibitory effect.

Quantitative Data on Ethambutol's Bacteriostatic Effect

The in vitro activity of ethambutol is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

| Mycobacterium Species | Strain Type | MIC Range (mg/L) | Reference |

| M. tuberculosis | Susceptible | ≤ 2.5 | |

| M. tuberculosis | Resistant (with embB mutations) | ≥ 3.125 | |

| M. tuberculosis | Resistant (with embB Met306Ile mutations) | ~20 | |

| M. tuberculosis | Resistant (with embB Met306Leu/Val mutations) | ~40 | |

| M. avium complex | - | 1 - >32 | |

| M. abscessus, M. chelonae | Naturally Resistant | ≥ 64 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Resazurin Microtiter Assay (REMA)

This method provides a quantitative measure of ethambutol's in vitro activity against mycobacteria.

Principle: Resazurin, a blue redox indicator, is reduced to the pink-colored resorufin by metabolically active cells. The color change provides a visual assessment of bacterial growth inhibition.

Methodology:

-

Preparation of Ethambutol Solutions: A stock solution of ethambutol is prepared and serially diluted in Middlebrook 7H9 broth in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.125 to 32 mg/L).

-

Inoculum Preparation: A suspension of the mycobacterial isolate is prepared and adjusted to a McFarland standard of 0.5 (approximately 1 x 107 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing no drug and no bacteria are also included.

-

Incubation: The plate is sealed and incubated at 37°C for a specified period (typically 7 days for M. tuberculosis).

-

Addition of Resazurin: A solution of resazurin is added to each well, and the plate is re-incubated for 24-48 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of ethambutol that prevents the color change from blue to pink.

Arabinosyltransferase Assay

This in vitro assay directly measures the inhibitory effect of ethambutol on the activity of arabinosyltransferases.

Principle: The assay measures the transfer of arabinose from a donor substrate to an acceptor substrate, catalyzed by arabinosyltransferases present in mycobacterial cell membrane preparations.

Methodology:

-

Preparation of Mycobacterial Membranes: Mycobacterial cells are grown to mid-log phase, harvested, and lysed to prepare a membrane fraction rich in arabinosyltransferases.

-

Assay Mixture: The reaction mixture typically contains:

-

Mycobacterial membrane preparation (enzyme source)

-

A synthetic arabinoside acceptor substrate

-

A lipid-linked arabinose donor substrate (e.g., farnesyl phosphoarabinose)

-

Buffer and necessary cofactors (e.g., MgCl2)

-

Varying concentrations of ethambutol

-

-

Reaction: The reaction is initiated by adding the donor substrate and incubated at 37°C.

-

Termination and Analysis: The reaction is stopped, and the products are extracted. The transfer of arabinose to the acceptor is quantified, often using mass spectrometry to analyze the reaction products. The inhibitory effect of ethambutol is determined by comparing the product formation in the presence and absence of the drug.

Workflow for Investigating Ethambutol Resistance

The following diagram outlines a typical workflow for identifying the molecular basis of ethambutol resistance in a clinical isolate of M. tuberculosis.

Caption: Workflow for the investigation of ethambutol resistance.

Conclusion and Future Directions

Ethambutol remains a critical component of anti-tuberculosis therapy due to its specific targeting of the unique mycobacterial cell wall. A thorough understanding of its molecular basis of action, including its interaction with the Emb arabinosyltransferases and the consequences of this inhibition, is vital for both the effective clinical use of the drug and the development of novel anti-mycobacterial agents. The elucidation of the three-dimensional structures of the Emb-ethambutol complexes has provided a significant leap forward, offering a structural basis for understanding drug resistance and paving the way for the rational design of new drugs that can overcome existing resistance mechanisms. Future research should focus on leveraging this structural information to develop next-generation arabinosyltransferase inhibitors with improved potency and a reduced propensity for resistance development.

References

The In Vivo Journey of Ethambutol Hydrochloride: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of ethambutol hydrochloride, a cornerstone in the treatment of tuberculosis. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this essential medication is critical for optimizing therapeutic regimens, minimizing toxicity, and guiding the development of new anti-tubercular agents.

Pharmacokinetic Profile

This compound is primarily administered orally and exhibits a well-characterized pharmacokinetic profile. Following administration, the drug is readily absorbed from the gastrointestinal tract.

Absorption

Oral bioavailability of ethambutol is approximately 75-80%.[1][2] Peak serum concentrations (Cmax) are typically reached within 2 to 4 hours (Tmax) after administration.[1][3][] Co-administration with a high-fat meal can delay the time to reach Cmax and slightly reduce the peak concentration, while administration with antacids can also lead to a reduction in Cmax. Therefore, it is recommended to administer ethambutol on an empty stomach to ensure optimal absorption.

Distribution

Ethambutol is widely distributed throughout the body. Notably, its concentration in erythrocytes is approximately twice that in plasma. The volume of distribution in patients coinfected with tuberculosis and HIV has been estimated to be 76.2 L. Plasma protein binding of ethambutol is relatively low, in the range of 20-30%.

Metabolism

The metabolism of ethambutol is a two-step process that primarily occurs in the liver. The initial step involves the oxidation of ethambutol by alcohol dehydrogenase to an aldehyde intermediate. This intermediate is then further oxidized to form the main metabolite, 2,2'-(ethylenediimino)-di-butyric acid, a dicarboxylic acid derivative.

Excretion

The primary route of elimination for ethambutol and its metabolites is through the kidneys. Approximately 50% of an administered dose is excreted unchanged in the urine, with an additional 8-15% appearing as the inactive metabolites. A smaller portion, around 20-22% of the initial dose, is eliminated unchanged in the feces. The elimination half-life of ethambutol is approximately 3.3 hours in individuals with normal renal function. However, in patients with renal impairment, the half-life can be significantly prolonged to 7 hours or more, necessitating dose adjustments.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Ethambutol (25 mg/kg) in Healthy Adults

| Parameter | Fasting State | With High-Fat Meal | With Antacids |

| Cmax (µg/mL) | 4.5 ± 1.0 | 3.8 ± 0.8 | 3.3 ± 0.5 |

| Tmax (h) | 2.5 ± 0.9 | 3.2 ± 1.3 | 2.9 ± 1.2 |

| AUC0-∞ (µg·h/mL) | 28.9 ± 4.7 | 29.6 ± 4.7 | 27.5 ± 5.9 |

| Data from Peloquin et al. (1999) |

Table 2: General Pharmacokinetic Parameters of Ethambutol

| Parameter | Value | Conditions/Patient Population |

| Oral Bioavailability | ~75-80% | Healthy Adults |

| Plasma Protein Binding | 20-30% | |

| Volume of Distribution (Vd) | 76.2 L | TB/HIV coinfected patients |

| Elimination Half-life (t½) | 3.3 hours | Normal renal function |

| Elimination Half-life (t½) | ≥ 7 hours | Renal failure |

| Oral Clearance | 77.4 L/h | TB/HIV coinfected patients |

| Data compiled from DrugBank and other sources. |

Experimental Protocols

This section outlines a typical experimental design for a pharmacokinetic study of this compound in healthy volunteers.

Study Design

A randomized, crossover study design is frequently employed to assess the pharmacokinetics of ethambutol under different conditions (e.g., fasting vs. fed state). A washout period of at least one week is typically implemented between treatment arms.

Subject Population

Healthy adult male and female volunteers are recruited for these studies. Exclusion criteria often include a history of renal or hepatic disease, gastrointestinal disorders, or hypersensitivity to the drug.

Drug Administration

A single oral dose of this compound (e.g., 25 mg/kg) is administered with a standardized volume of water. For studies investigating food effects, a standardized high-fat meal is given shortly before drug administration.

Sample Collection

Blood samples are collected via an indwelling catheter at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, and 48 hours). Plasma is separated by centrifugation and stored at -70°C until analysis. Urine samples may also be collected over specified intervals to determine renal clearance.

Analytical Method

Plasma concentrations of ethambutol are typically quantified using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods provide the necessary sensitivity and specificity for accurate determination of drug levels.

Pharmacokinetic Analysis

Non-compartmental analysis is commonly used to determine key pharmacokinetic parameters from the plasma concentration-time data. These parameters include Cmax, Tmax, area under the concentration-time curve (AUC), elimination half-life (t½), and clearance (CL).

Visualizing Key Processes

The following diagrams illustrate the metabolic pathway of ethambutol and a typical experimental workflow for a pharmacokinetic study.

Caption: Metabolic pathway of ethambutol.

References

In Vitro Susceptibility of Mycobacterial Species to Ethambutol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro susceptibility of various mycobacterial species to Ethambutol, a first-line bacteriostatic agent critical in the treatment of tuberculosis and other mycobacterial infections. This document outlines detailed experimental protocols for susceptibility testing, presents quantitative data on minimum inhibitory concentrations (MICs), and visualizes the underlying molecular pathways of Ethambutol's action and resistance.

Introduction

Ethambutol [(S,S')-2,2'-(ethylenediimino)di-1-butanol] is an essential component of the multi-drug regimen for treating tuberculosis (TB), primarily caused by Mycobacterium tuberculosis. Its activity extends to other nontuberculous mycobacteria (NTM), including the Mycobacterium avium complex (MAC). Ethambutol's mechanism of action involves the inhibition of arabinosyl transferases, which are crucial enzymes for the synthesis of the mycobacterial cell wall. Understanding the in vitro susceptibility patterns of different mycobacterial species to Ethambutol is paramount for effective clinical management and the development of new anti-mycobacterial agents.

Mechanism of Action and Resistance

Ethambutol's primary target is the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. It specifically inhibits the arabinosyl transferase enzymes encoded by the embCAB operon. These enzymes—EmbA, EmbB, and EmbC—are responsible for the polymerization of arabinose into the arabinan domains of arabinogalactan and lipoarabinomannan (LAM).[1][2][][4][5] Inhibition of these enzymes disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased cell wall permeability and growth inhibition.

Resistance to Ethambutol in M. tuberculosis is primarily associated with mutations in the embB gene, with the most common mutations occurring at codon 306. These mutations are thought to alter the structure of the EmbB protein, reducing its affinity for Ethambutol and thereby conferring resistance. Strains with Met306Leu or Met306Val substitutions in EmbB have been observed to have generally higher MICs than those with Met306Ile substitutions.

References

Ethambutol's Impact on Mycobacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which ethambutol [EMB] disrupts the synthesis of the mycobacterial cell wall, a critical target in the treatment of tuberculosis. The document outlines the core biochemical pathways affected, presents quantitative data on ethambutol's efficacy, details relevant experimental protocols, and provides visual representations of the key molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of Arabinosyltransferases

Ethambutol is a bacteriostatic agent that specifically targets the biosynthesis of two essential components of the mycobacterial cell wall: arabinogalactan (AG) and lipoarabinomannan (LAM).[1][2][3][4][5] Its primary mode of action is the inhibition of a family of membrane-embedded arabinosyltransferases encoded by the embCAB operon. These enzymes—EmbA, EmbB, and EmbC—are responsible for the polymerization of arabinose into the arabinan domains of AG and LAM.

-

EmbA and EmbB are primarily involved in the synthesis of arabinogalactan.

-

EmbC is crucial for the synthesis of the arabinan core of lipoarabinomannan.

By inhibiting these enzymes, ethambutol effectively halts the elongation of the arabinan chains. This disruption of AG synthesis prevents the attachment of mycolic acids, leading to a compromised cell wall structure and increased permeability. The inhibition of LAM synthesis also contributes to the overall disruption of the cell envelope's integrity. Resistance to ethambutol is most commonly associated with mutations in the embB gene, particularly at codon 306.

The following diagram illustrates the inhibitory effect of ethambutol on the arabinogalactan and lipoarabinomannan biosynthesis pathways.

Quantitative Data on Ethambutol's Effects

The following tables summarize key quantitative data related to the activity of ethambutol against Mycobacterium tuberculosis and its impact on the cell wall.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ethambutol

| Mycobacterial Species | Strain | Method | MIC (µg/mL) | Reference |

| M. tuberculosis | Susceptible | Resazurin Microtiter Assay (REMA) | ≤ 2.5 | |

| M. tuberculosis | Resistant | Resazurin Microtiter Assay (REMA) | ≥ 3.125 | |

| M. tuberculosis | H37Rv | Broth Dilution (7H12) | 0.5 - 2.0 | |

| M. avium | Clinical Isolates | Broth Dilution (7H12) | 1.0 - 8.0 | |

| M. marinum | Wild-type | MIC Assay | 20 | |

| M. marinum | EmbA Knockdown | MIC Assay | 5.24 |

Table 2: Ethambutol's Effect on Mycobacterial Cell Wall Composition

| Mycobacterial Species | Treatment Condition | Parameter Measured | Observation | Reference |

| M. smegmatis | 3.0 µg/mL Ethambutol | Incorporation of ¹⁴C-glucose into arabinose of AG | Immediate and complete inhibition | |

| M. smegmatis | Ethambutol Treatment | Synthesis of arabinan of LAM | Partially affected, inhibition occurred later than for AG | |

| M. smegmatis | Ethambutol Treatment | Synthesis of galactan in the cell wall core | Strongly inhibited | |

| M. smegmatis | 1 hour Ethambutol Treatment | Arabinan content in the cell wall core | >50% removed | |

| M. vaccae | Sub-inhibitory Ethambutol | Molar ratio of Galactose (Gal) to Arabinose (Ara) | Dramatic changes observed |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of ethambutol on mycobacterial cell wall synthesis.

Determination of Minimum Inhibitory Concentration (MIC)

3.1.1. Resazurin Microtiter Assay (REMA)

-

Preparation of Ethambutol Solutions: Prepare serial dilutions of ethambutol in Middlebrook 7H9 broth in a 96-well microtiter plate. Typical concentrations range from 0.125 to 32 µg/mL.

-

Inoculum Preparation: Prepare a mycobacterial suspension equivalent to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

-

Inoculation: Add 100 µL of the diluted inoculum to each well containing the ethambutol solutions. Include a drug-free growth control and a sterile control.

-

Incubation: Seal the plate and incubate at 37°C for 7 days.

-

Addition of Resazurin: Add 25 µL of 0.02% resazurin solution to each well.

-

Re-incubation: Re-incubate the plate for an additional 24-48 hours.

-

Reading Results: The MIC is the lowest concentration of ethambutol that prevents a color change of the resazurin from blue to pink. A pink color indicates bacterial growth.

3.1.2. Agar Dilution Method

-

Preparation of Agar Plates: Prepare Middlebrook 7H10 or 7H11 agar plates containing serial dilutions of ethambutol.

-

Inoculum Preparation: Prepare a mycobacterial suspension equivalent to a McFarland standard of 1.0 and dilute it 1:100.

-

Inoculation: Spot 100 µL of the diluted inoculum onto the surface of the agar plates.

-

Incubation: Incubate the plates at 37°C for 3 weeks.

-

Reading Results: The MIC is the lowest concentration of ethambutol that results in no visible bacterial growth.

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of ethambutol.

In Vitro Arabinosyltransferase Assay

-

Preparation of Mycobacterial Fractions: Grow mycobacterial cultures and prepare enzymatically active membrane and cell wall (P60) fractions by standard procedures.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM MOPS, pH 8.0, 5 mM β-mercaptoethanol, 10 mM MgCl₂)

-

ATP (1 mM)

-

A radiolabeled arabinose donor such as decaprenylphosphoryl-d-[¹⁴C]arabinose (DPA) or p[¹⁴C]Rpp to form DPA in situ.

-

A synthetic acceptor substrate (e.g., a pentasaccharide).

-

The prepared mycobacterial membrane and P60 fractions.

-

The inhibitor (ethambutol) at various concentrations.

-

-

Incubation: Incubate the reaction mixture at 37°C for 2 hours.

-

Termination: Terminate the reaction by adding ethanol.

-

Analysis of Products: Analyze the reaction products by thin-layer chromatography (TLC) and autoradiography to detect the transfer of the radiolabeled arabinose to the acceptor. The intensity of the product spot will be inversely proportional to the inhibitory activity of ethambutol.

The following diagram illustrates the workflow for the in vitro arabinosyltransferase assay.

Analysis of Mycobacterial Cell Wall Composition

3.3.1. Extraction and Analysis of Mycolic Acids

-

Saponification: Resuspend the bacterial pellet in tetrabutylammonium hydroxide (TBAH) and incubate overnight at 100°C.

-

Methylation: Add dichloromethane and iodomethane to the cooled mixture and incubate at room temperature to form mycolic acid methyl esters (MAMEs).

-

Extraction: Extract the MAMEs with an organic solvent.

-

TLC Analysis: Analyze the extracted MAMEs by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. Visualize the spots by spraying with molybdophosphoric acid and charring.

3.3.2. Analysis of Arabinogalactan and Lipoarabinomannan

-

Cell Wall Preparation: Prepare purified cell walls by mechanical disruption of mycobacterial cells followed by differential centrifugation and treatment with SDS and proteinase K.

-

Hydrolysis: Hydrolyze the cell wall components using trifluoroacetic acid or sulfuric acid to release the constituent monosaccharides.

-

Derivatization: Convert the released monosaccharides to their alditol acetate derivatives.

-

GC-MS Analysis: Analyze the alditol acetates by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the monosaccharides (e.g., arabinose, galactose).

-

HR-MAS NMR: For intact cells, high-resolution magic-angle spinning (HR-MAS) nuclear magnetic resonance (NMR) can be used to observe the structures of AG and LAM directly and monitor changes upon ethambutol treatment.

The following diagram outlines the general workflow for analyzing the composition of the mycobacterial cell wall.

Conclusion

Ethambutol remains a cornerstone of tuberculosis therapy due to its specific and potent inhibition of arabinogalactan and lipoarabinomannan biosynthesis. A thorough understanding of its mechanism of action at the molecular level, coupled with robust experimental methodologies, is crucial for the continued development of novel anti-mycobacterial agents and for combating the emergence of drug resistance. This guide provides a comprehensive overview to aid researchers in this critical endeavor.

References

- 1. Item - Schematic diagram of LAM synthesis and architecture of M. tuberculosis EmbC. - Public Library of Science - Figshare [plos.figshare.com]

- 2. The composition of cell wall skeleton and outermost lipids of Mycobacterium vaccae is modified by ethambutol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The arabinosyltransferase EmbC is inhibited by ethambutol in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Mechanisms of Ethambutol Resistance in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethambutol (EMB) is a critical first-line bacteriostatic agent used in the combination therapy of tuberculosis (TB), caused by Mycobacterium tuberculosis. Its primary role is to prevent the emergence of resistance to other anti-TB drugs. EMB targets the biosynthesis of the mycobacterial cell wall, a complex and unique structure essential for the bacterium's survival. However, the emergence of EMB-resistant strains poses a significant threat to effective TB control. This technical guide provides a detailed overview of the core molecular mechanisms underlying the initial stages of EMB resistance, focusing on the genetic determinants, biochemical consequences, and the experimental methodologies used for their investigation.

Core Resistance Mechanism: The embCAB Operon

The primary mechanism of action of ethambutol involves the inhibition of arabinosyl transferases, enzymes crucial for the polymerization of arabinan, a key component of the mycobacterial cell wall's arabinogalactan and lipoarabinomannan. These essential enzymes are encoded by the embCAB operon.[1][2][3][4][5] Resistance to EMB is predominantly associated with mutations within this operon, particularly in the embB gene.

The Critical Role of embB Gene Mutations

Mutations in the embB gene are the most frequently identified genetic markers of EMB resistance. A significant body of research has pinpointed specific codons within embB where mutations are most likely to confer resistance.

-

Codon 306: Mutations at codon 306 of the embB gene are the most prevalent and are strongly associated with EMB resistance. The wild-type methionine at this position (Met306) is often substituted by isoleucine (Ile), valine (Val), or leucine (Leu). These substitutions are believed to alter the structure of the arabinosyl transferase, thereby reducing its affinity for EMB.

-

Other Key Codons: While codon 306 is the most prominent, mutations at other codons, such as 406 and 497, have also been identified as "hot spots" for conferring EMB resistance.

The specific amino acid substitution at these codons can influence the level of resistance, as measured by the Minimum Inhibitory Concentration (MIC).

Quantitative Data on Ethambutol Resistance

The following tables summarize the quantitative data on the association between specific mutations and the level of EMB resistance.

| embB Codon | Amino Acid Substitution | Associated EMB MIC (μg/mL) | Reference(s) |

| 306 | Met → Ile | 20 | |

| 306 | Met → Val | 40 | |

| 306 | Met → Leu | 40 | |

| 406 | Gly → Asp | Low-level resistance | |

| 406 | Gly → Ala | Low-level resistance | |

| 497 | Gln → Lys | Noticed in EMB-susceptible isolates in one study |

Table 1: Correlation between common embB mutations and Ethambutol MIC levels.

| Mutation | Frequency in EMB-Resistant Isolates | Reference(s) |

| embB codon 306 mutations | 50-70% | |

| Any embB mutation | ~74% | |

| ubiA mutations (often with embB mutations) | Associated with high-level resistance |

Table 2: Frequency of key mutations in Ethambutol-resistant M. tuberculosis isolates.

Alternative Resistance Mechanisms

While mutations in the embCAB operon are the primary drivers of EMB resistance, a notable percentage of resistant isolates do not harbor these mutations, suggesting the existence of alternative mechanisms.

The Role of ubiA (Rv3806c)

Mutations in the ubiA gene, which encodes the decaprenyl-phosphate 5-phosphoribosyltransferase (DPPR) synthase, have been identified as another significant mechanism of EMB resistance, particularly in strains exhibiting high-level resistance. This enzyme is involved in the decaprenylphosphoryl-D-arabinose (DPA) pathway, which is essential for cell wall synthesis. It is hypothesized that mutations in ubiA may lead to an overproduction of DPA, effectively titrating out the inhibitory effect of EMB on the arabinosyl transferases.

Experimental Protocols

Investigating EMB resistance mechanisms involves a combination of phenotypic and genotypic methods.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. For M. tuberculosis, broth microdilution is a commonly used method.

Protocol: Broth Microdilution for Ethambutol MIC Testing

-

Preparation of Bacterial Inoculum:

-

Culture M. tuberculosis isolates on Löwenstein-Jensen (LJ) medium.

-

Prepare a bacterial suspension in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid-albumin-dextrose-catalase) to a McFarland standard of 1.0.

-

Dilute the suspension 1:20 in 7H9 broth.

-

-

Preparation of Ethambutol Dilutions:

-

Prepare a stock solution of Ethambutol.

-

Perform serial two-fold dilutions of Ethambutol in a 96-well microtiter plate using 7H9 broth to achieve a range of concentrations (e.g., 0.25 to 64 µg/mL).

-

-

Inoculation and Incubation:

-

Inoculate each well with the diluted bacterial suspension.

-

Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

Seal the plates and incubate at 37°C for 7-14 days.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of Ethambutol that shows no visible turbidity.

-

A resazurin-based indicator can be added to facilitate the reading of results; a color change from blue to pink indicates bacterial growth.

-

Genotypic Analysis of Resistance-Associated Genes

Identifying mutations in genes like embB and ubiA is crucial for understanding the genetic basis of resistance.

Protocol: PCR Amplification and Sanger Sequencing of the embB gene

-

DNA Extraction:

-

Extract genomic DNA from M. tuberculosis cultures using a suitable method (e.g., CTAB method or commercial kits).

-

-

PCR Amplification:

-

Design primers to amplify the region of the embB gene containing the resistance-determining codons (e.g., a fragment covering codons 306, 406, and 497).

-

Set up a standard PCR reaction containing DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.

-

Perform PCR using a thermal cycler with an optimized annealing temperature and extension time.

-

-

PCR Product Purification:

-

Verify the PCR product size by agarose gel electrophoresis.

-

Purify the PCR product to remove unincorporated primers and dNTPs using a commercial PCR purification kit.

-

-

Sanger Sequencing:

-

Perform cycle sequencing using the purified PCR product as a template, one of the PCR primers, fluorescently labeled dideoxynucleotides (ddNTPs), and a DNA polymerase.

-

Purify the cycle sequencing products.

-

Analyze the products on a capillary electrophoresis-based genetic analyzer.

-

-

Sequence Analysis:

-

Align the obtained sequence with the wild-type embB sequence from a reference strain (e.g., H37Rv) to identify any nucleotide substitutions.

-

Translate the nucleotide sequence to identify the corresponding amino acid changes.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Ethambutol action and resistance via EmbB mutation.

Caption: Experimental workflow for investigating Ethambutol resistance.

Conclusion

The initial and most significant mechanism of resistance to Ethambutol in M. tuberculosis is conferred by mutations in the embCAB operon, with the embB gene playing a central role. Specific mutations, particularly at codon 306, are reliable markers for resistance. However, the discovery of alternative mechanisms, such as mutations in the ubiA gene, highlights the complexity of EMB resistance and underscores the need for a multi-faceted approach to its surveillance and investigation. The combination of phenotypic and genotypic analyses, as detailed in this guide, is essential for accurately identifying EMB resistance, informing clinical decisions, and guiding the development of new strategies to combat drug-resistant tuberculosis.

References

- 1. dovepress.com [dovepress.com]

- 2. journals.asm.org [journals.asm.org]

- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 4. Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Diagnostic Algorithm To Investigate Pyrazinamide and Ethambutol Resistance in Rifampin-Resistant Mycobacterium tuberculosis Isolates in a Low-Incidence Setting - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Ethambutol Hydrochloride

For Research Use Only

Abstract

This document provides a detailed methodology for the synthesis and purification of Ethambutol Hydrochloride for research applications. The protocol outlines the condensation reaction of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane, followed by the formation and crystallization of the dihydrochloride salt. Furthermore, this guide includes a validated High-Performance Liquid Chromatography (HPLC) method for the assessment of the final product's purity. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Introduction

Ethambutol is a tuberculostatic drug effective against Mycobacterium tuberculosis. For research purposes, the availability of high-purity this compound is crucial for obtaining reliable and reproducible results in preclinical studies, including mechanism of action, drug resistance, and formulation development. The most common synthetic route involves the reaction of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane. This application note provides a comprehensive protocol for the synthesis, purification, and purity analysis of this compound suitable for a laboratory setting.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process: the synthesis of the ethambutol free base followed by its conversion to the dihydrochloride salt.

Synthesis of Ethambutol Free Base

This procedure involves the condensation of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane.[1] An excess of the aminobutanol is used to minimize the formation of N-polyalkylated by-products.[2]

Experimental Protocol:

-

To a 500 mL three-necked flask equipped with a stirrer and a condenser, add 295 g (3.3094 mol) of (S)-(+)-2-amino-1-butanol.[3][4]

-

Heat the flask to 110°C with stirring.[3]

-

Slowly add 35 g (0.3536 mol) of 1,2-dichloroethane over 2 hours, maintaining the temperature between 110°C and 140°C.

-

After the addition is complete, maintain the reaction mixture at this temperature for an additional 3 hours.

-

After the reaction, allow the mixture to cool.

-

The excess (S)-(+)-2-amino-1-butanol can be recovered by vacuum distillation.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of ethambutol free base.

Formation and Purification of this compound

The crude ethambutol free base is converted to its dihydrochloride salt and purified by crystallization from ethanol.

Experimental Protocol:

-

Cool the crude ethambutol free base to 70°C and add 200 g of absolute ethanol.

-

Stir the mixture until the ethambutol base is completely dissolved.

-

Slowly cool the solution to approximately 30°C.

-

Prepare an ethanol-hydrochloric acid solution (30% HCl content) and add it dropwise to the ethambutol solution with stirring, adjusting the pH to 3.0-3.5.

-

Slowly cool the mixture to 8-10°C to induce crystallization.

-

Collect the precipitated crystals by suction filtration.

-

Wash the crystals with cold ethanol.

-

Dry the purified this compound crystals under vacuum.

Diagram of the Purification Workflow:

Caption: Workflow for the purification of this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound.

| Parameter | Value | Reference |

| Molar Ratio of (S)-(+)-2-amino-1-butanol to 1,2-dichloroethane | 9.36 : 1 | |

| Reaction Temperature | 110-140 °C | |

| Reaction Time | 5 hours | |

| Crystallization pH | 3.0-3.5 | |

| Crystallization Temperature | 8-10 °C | |

| Expected Yield | ~80% | |

| Melting Point | 199-204 °C | |

| Purity (by HPLC) | >99.5% |

Purity Analysis by HPLC

A validated reverse-phase HPLC method can be used to determine the purity of the synthesized this compound. As ethambutol lacks a strong chromophore, pre-column derivatization is often employed for UV detection.

HPLC Method Parameters

| Parameter | Specification |

| Column | C18, 5 µm particle size |

| Mobile Phase | Methanol : Water : Glacial Acetic Acid (70:30:0.2, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or after derivatization |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Sample and Standard Preparation

-

Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Further dilute to obtain working standards of appropriate concentrations.

-

Sample Solution: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

Derivatization Procedure (if required)

For enhanced UV detection, ethambutol can be derivatized with phenylethylisocyanate (PEIC).

-

To 1 mL of the sample or standard solution, add a solution of PEIC in a suitable solvent.

-

Allow the reaction to proceed at room temperature.

-

Inject the derivatized solution into the HPLC system.

Conclusion

This application note provides a detailed and practical guide for the synthesis and purification of this compound for research purposes. The described protocols, when followed carefully, can yield a high-purity product suitable for a wide range of scientific investigations. The included HPLC method allows for the reliable determination of the final product's purity, ensuring the quality and consistency of research data.

References

- 1. Ethambutol synthesis - chemicalbook [chemicalbook.com]

- 2. Novel method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN108218724B - Method for synthesizing this compound - Google Patents [patents.google.com]

Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Ethambutol for Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethambutol is a primary antitubercular agent used in the treatment of tuberculosis. Determining the Minimum Inhibitory Concentration (MIC) of Ethambutol against Mycobacterium tuberculosis (Mtb) isolates is crucial for guiding therapeutic decisions, monitoring for the emergence of drug resistance, and in the research and development of new anti-tuberculosis drugs. These application notes provide detailed protocols for determining the MIC of Ethambutol using the broth microdilution and agar dilution methods, based on established guidelines.

Data Presentation

The following table summarizes the typical concentration ranges of Ethambutol used for susceptibility testing and the expected MIC values for susceptible and resistant strains of M. tuberculosis. These values can vary slightly depending on the specific methodology and the guidelines being followed (e.g., CLSI or EUCAST).

| Method | Medium | Ethambutol Concentration Range (mg/L) | Expected MIC for Susceptible Mtb (mg/L) | Tentative Breakpoint for Resistance (mg/L) |

| Broth Microdilution (REMA) | Middlebrook 7H9 | 1.25 - 10.0 | ≤ 2.5 | ≥ 3.125[1] |

| Agar Dilution | Middlebrook 7H10/7H11 | 1.0 - 30.0 | Varies | > 5.0 |

| Löwenstein–Jensen (LJ) Proportion | Löwenstein–Jensen | Critical Concentration: 2.0 | Growth <1% of control | Growth ≥1% of control[1] |

Note: MIC values obtained by broth microdilution are often lower than those from agar-based methods.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. All work with M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory.

This method is a rapid and cost-effective way to determine the MIC of Ethambutol.[2]

a. Materials:

-

Sterile 96-well microtiter plates (U-bottom)

-

Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)

-

Ethambutol stock solution

-

M. tuberculosis isolate(s) for testing

-

M. tuberculosis H37Rv ATCC 27294 (Quality Control Strain)

-

Sterile water

-

0.02% Resazurin solution

-

McFarland 0.5 and 1.0 turbidity standards

-

Sterile glass beads

b. Protocol:

-

Preparation of Ethambutol Dilutions:

-

Prepare a stock solution of Ethambutol.

-

In a 96-well plate, add 100 µL of Middlebrook 7H9 broth to all wells.

-

Add 100 µL of the Ethambutol stock solution at twice the highest desired final concentration to the first well of a row and mix.

-

Perform serial two-fold dilutions by transferring 100 µL from one well to the next, discarding the final 100 µL from the last well in the dilution series. This will result in wells containing 100 µL of varying Ethambutol concentrations.

-

-

Inoculum Preparation:

-

Culture M. tuberculosis on a suitable medium.

-

Transfer a few colonies into a tube with sterile glass beads and vortex to break up clumps.

-

Add sterile water or saline and adjust the turbidity of the bacterial suspension to match a McFarland 0.5 standard.

-

Dilute this suspension 1:20 in Middlebrook 7H9 broth to achieve the final inoculum density.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to each well containing the Ethambutol dilutions. The final volume in each well will be 200 µL, and the Ethambutol concentrations will be halved.

-

Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Seal the plates and incubate at 37°C for 7-9 days.

-

-

Reading the Results:

-

After the initial incubation, add 25 µL of 0.02% resazurin solution to each well.

-

Re-incubate the plates for an additional 1-2 days.

-

A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC is defined as the lowest concentration of Ethambutol that prevents this color change (i.e., the well remains blue).

-

This is a classic method for determining the MIC of antimycobacterial agents.

a. Materials:

-

Middlebrook 7H10 or 7H11 agar

-

OADC supplement

-

Ethambutol stock solution

-

M. tuberculosis isolate(s) for testing

-

M. tuberculosis H37Rv ATCC 27294 (Quality Control Strain)

-

McFarland 1.0 turbidity standard

-

Petri dishes

b. Protocol:

-

Preparation of Ethambutol-Containing Agar Plates:

-

Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions and cool to 48-50°C.

-

Add the OADC supplement.

-

Prepare a series of agar batches, each containing a different final concentration of Ethambutol (e.g., 1.0, 5.0, 7.5, 10.0, 15.0, 20.0, and 30.0 mg/L). Also prepare a drug-free control plate.

-

Pour the agar into petri dishes and allow them to solidify.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension of M. tuberculosis in sterile saline or water, adjusting the turbidity to match a McFarland 1.0 standard.

-

Dilute this suspension 1:100.

-

-

Inoculation and Incubation:

-

Spot 10 µL of the diluted inoculum onto a section of each Ethambutol-containing plate and the drug-free control plate.

-

Allow the spots to dry, then incubate the plates at 37°C in a CO2-permeable bag or incubator.

-

Incubate for 3 weeks.

-

-

Reading the Results:

-

The MIC is the lowest concentration of Ethambutol that results in no visible growth of M. tuberculosis on the agar.

-

Mandatory Visualizations

Caption: Workflow for determining the MIC of Ethambutol against M. tuberculosis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Determination of ethambutol MICs for Mycobacterium tuberculosis and Mycobacterium avium isolates by resazurin microtitre assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Ethambutol in Treating Non-Tuberculous Mycobacterial Infections

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethambutol in the treatment of non-tuberculous mycobacterial (NTM) infections. This document includes detailed information on its mechanism of action, spectrum of activity, and use in combination therapies, alongside detailed protocols for in vitro and in vivo experimental evaluation.

Introduction

Non-tuberculous mycobacteria (NTM) are a diverse group of environmental organisms that can cause a range of opportunistic infections in humans, particularly pulmonary disease. Treatment of NTM infections is often challenging due to the intrinsic resistance of many species to a wide array of antibiotics. Ethambutol, a first-line anti-tuberculosis drug, is a crucial component of multi-drug regimens for several NTM infections, including those caused by Mycobacterium avium complex (MAC) and Mycobacterium kansasii. Its primary role is to prevent the emergence of resistance to the core therapeutic agents, such as macrolides.[1]

Mechanism of Action

Ethambutol is a bacteriostatic agent that targets the mycobacterial cell wall.[2][3] It inhibits the enzyme arabinosyl transferase, which is encoded by the emb genes (embA, embB, and embC).[2] This enzyme is essential for the polymerization of D-arabinofuranose residues into arabinan, a key component of both arabinogalactan and lipoarabinomannan (LAM) in the mycobacterial cell wall.[2] Disruption of arabinogalactan synthesis weakens the cell wall, increasing its permeability and making the organism more susceptible to other drugs. This mechanism of action explains the synergistic effects observed when ethambutol is used in combination with other antimycobacterial agents. Resistance to ethambutol in NTM is primarily associated with mutations in the embB gene.

Spectrum of Activity and Combination Therapy

Ethambutol is active against a range of NTM species, although its primary role is as a companion drug in multi-drug regimens. Standard therapy for MAC pulmonary disease typically includes a macrolide (clarithromycin or azithromycin), rifampin, and ethambutol. For M. kansasii infections, a combination of rifampin, isoniazid, and ethambutol is often employed. The inclusion of ethambutol in these regimens is critical to prevent the development of resistance to the more potent agents.

Quantitative Data: In Vitro Susceptibility of NTM to Ethambutol

The following table summarizes the minimum inhibitory concentration (MIC) values of ethambutol against various NTM species. It is important to note that the correlation between in vitro susceptibility and clinical outcome for ethambutol in NTM infections is not as well-established as it is for some other drugs like macrolides against MAC.

| NTM Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Mycobacterium avium complex | 4 | 8 | 1 - >64 |

| Mycobacterium kansasii | 2 | 4 | 0.5 - 16 |

| Mycobacterium xenopi | 8 | 16 | 2 - 32 |

| Mycobacterium malmoense | 4 | 8 | 1 - 16 |

| Mycobacterium simiae | 16 | 32 | 4 - >64 |

| Mycobacterium gordonae | 4 | 8 | 1 - 16 |

Synergistic Effects of Ethambutol with Other Antimicrobials

The checkerboard method is commonly used to assess the synergistic, additive, indifferent, or antagonistic effects of drug combinations. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify these interactions. An FIC index of ≤ 0.5 is generally considered synergistic.

| NTM Species | Drug Combination | FIC Index Range | Interpretation |

| M. avium | Ethambutol + Clarithromycin | 0.5 - 1.0 | Additive |

| M. avium | Ethambutol + Rifampin | 0.38 - 1.0 | Synergistic to Additive |

| M. kansasii | Ethambutol + Isoniazid | 0.5 - 1.0 | Additive |

| M. kansasii | Ethambutol + Rifampin | 0.5 - 1.0 | Additive |

| M. intracellulare | Ethambutol + Rifampicin | ≤0.5 | Synergistic |

| M. simiae | Ethambutol + Moxifloxacin | ≤0.5 | Synergistic |

Experimental Protocols

Protocol 1: Determination of Ethambutol Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M24-A2) for the susceptibility testing of NTMs.

Materials:

-

96-well U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 5% OADC (oleic acid, albumin, dextrose, catalase)

-

Ethambutol hydrochloride powder

-

Sterile deionized water or appropriate solvent for ethambutol

-

NTM isolate to be tested

-

Middlebrook 7H9 broth with 10% OADC for inoculum preparation

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator (30°C or 37°C depending on the NTM species)

Procedure:

-

Preparation of Ethambutol Stock Solution:

-

Prepare a stock solution of ethambutol at a concentration of 1280 µg/mL in sterile deionized water.

-

Filter-sterilize the stock solution using a 0.22 µm filter.

-

Prepare serial two-fold dilutions of the stock solution to be used in the microtiter plate.

-

-

Inoculum Preparation:

-

Subculture the NTM isolate on solid media to obtain fresh colonies.

-

Inoculate a few colonies into Middlebrook 7H9 broth and incubate until the culture reaches logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 625 nm). This corresponds to approximately 1-5 x 10^7 CFU/mL.

-

Dilute the adjusted inoculum 1:100 in CAMHB with OADC to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL.

-

-

Plate Preparation and Inoculation:

-

Add 100 µL of CAMHB with OADC to all wells of the 96-well plate.

-

Add 100 µL of the appropriate ethambutol dilution to the wells in the first column, creating a final volume of 200 µL and the highest drug concentration.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions. This will result in a range of ethambutol concentrations.

-

Leave one column without drug as a growth control and one well with only broth as a sterility control.

-

Inoculate all wells (except the sterility control) with 100 µL of the prepared NTM inoculum.

-

-

Incubation:

-

Seal the plates with an adhesive seal to prevent evaporation.

-

Incubate the plates at the optimal temperature for the specific NTM species (e.g., 37°C for MAC, 30°C for M. marinum) for 7 to 14 days for slowly growing mycobacteria and 3 to 5 days for rapidly growing mycobacteria.

-

-

Reading and Interpretation of Results:

-

The MIC is defined as the lowest concentration of ethambutol that completely inhibits visible growth of the NTM isolate.

-

Growth is indicated by the presence of a bacterial pellet at the bottom of the well.

-

Protocol 2: In Vivo Efficacy of Ethambutol in a Mouse Model of M. avium Complex (MAC) Infection

This protocol describes a common method for evaluating the in vivo efficacy of ethambutol in a BALB/c mouse model of chronic MAC infection.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Mycobacterium avium subspecies hominissuis (or other relevant MAC strain)

-

Middlebrook 7H9 broth with 10% OADC

-

Aerosol exposure chamber (e.g., Glas-Col)

-

This compound

-

Sterile saline or appropriate vehicle for drug administration

-

Gavage needles

-

Tissue homogenizer

-

Middlebrook 7H11 agar plates

-

Incubator (37°C)

Procedure:

-

Infection of Mice:

-

Prepare a mid-log phase culture of the MAC strain.

-

Infect mice via the aerosol route to deliver approximately 100-200 CFU per lung. The exact inoculum can be determined by sacrificing a subset of mice 24 hours post-infection and plating lung homogenates.

-

Allow the infection to establish for 2-4 weeks to develop a chronic infection.

-

-

Treatment Regimen:

-

Randomly assign mice to treatment and control groups (n=5-10 mice per group).

-

Prepare ethambutol for oral gavage at the desired concentration (e.g., 100 mg/kg). Ethambutol is often administered in combination with other drugs like clarithromycin and rifampin to mimic clinical treatment.

-

Administer the treatment daily or five times a week for a specified duration (e.g., 4-8 weeks). The control group should receive the vehicle only.

-

-

Assessment of Bacterial Load:

-

At the end of the treatment period, humanely euthanize the mice.

-

Aseptically remove the lungs and spleen.

-

Homogenize the tissues in sterile saline.

-

Prepare serial dilutions of the homogenates and plate them on Middlebrook 7H11 agar.

-

Incubate the plates at 37°C for 2-3 weeks.

-

Count the number of colonies to determine the CFU per organ.

-

-

Data Analysis:

-

Convert the CFU counts to log10 CFU.

-

Compare the log10 CFU in the treatment groups to the control group to determine the efficacy of the treatment. A statistically significant reduction in CFU indicates drug efficacy.

-

Conclusion

Ethambutol remains a cornerstone in the combination therapy of several NTM infections, primarily by preventing the emergence of resistance to more active drugs. Understanding its mechanism of action and spectrum of activity is crucial for its effective use. The provided protocols offer standardized methods for the in vitro and in vivo evaluation of ethambutol's efficacy against NTM, which are essential for both basic research and the development of new therapeutic strategies. Continued research is necessary to further optimize treatment regimens and to better understand the role of ethambutol in combating these challenging infections.

References